5-Bromo-2-(difluoromethyl)thiazole

Lipophilicity ADME Drug Design

Reproducibility in med-chem and agrochemical research requires exact building blocks-generic thiazoles give divergent reactivity and binding. 5-Bromo-2-(difluoromethyl)thiazole eliminates this risk as a precisely functionalized scaffold. - Dual orthogonal reactivity: C5-Br enables Suzuki/Sonogashira couplings; C2-CF₂H allows late-stage C-F activation, unattainable with CH₃ or CF₃ analogs. - CNS-optimized lipophilicity (Log P ≈ 2.6) delivers blood-brain barrier penetration while reducing metabolic clearance vs. trifluoromethyl derivatives. - Proven in ion-channel programs: elaborated analogs achieve P2X7 IC₅₀ = 56.2 nM. - Stored at -20 °C under inert gas; global delivery with full analytical documentation.

Molecular Formula C4H2BrF2NS
Molecular Weight 214.03 g/mol
CAS No. 1319255-36-1
Cat. No. B1378917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(difluoromethyl)thiazole
CAS1319255-36-1
Molecular FormulaC4H2BrF2NS
Molecular Weight214.03 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)C(F)F)Br
InChIInChI=1S/C4H2BrF2NS/c5-2-1-8-4(9-2)3(6)7/h1,3H
InChIKeyRTILAKBVRIHMNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(difluoromethyl)thiazole: Building Block Overview


5-Bromo-2-(difluoromethyl)thiazole (CAS 1319255-36-1) is a halogenated heterocyclic compound with the molecular formula C4H2BrF2NS and a molecular weight of 214.03 g/mol . It features a bromine atom at the 5-position and a difluoromethyl group at the 2-position of a central thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen [1]. This specific substitution pattern confers a unique reactivity profile, positioning it as a valuable intermediate and building block in medicinal chemistry and agrochemical development [2].

Why 5-Bromo-2-(difluoromethyl)thiazole Is Irreplaceable


Generic substitution among thiazole derivatives is scientifically unsound due to the profound impact of specific substituents on a molecule's physicochemical properties, reactivity, and biological function. The difluoromethyl (CF₂H) group at the 2-position is not a simple replacement for a methyl (CH₃) or trifluoromethyl (CF₃) group; it uniquely acts as a lipophilic hydrogen bond donor, a property absent in other common moieties, which can drastically alter target binding affinity and selectivity [1]. Furthermore, the position of the bromine atom (5-position) and the CF₂H group (2-position) dictates the electronic landscape of the thiazole ring, influencing its reactivity in cross-coupling reactions and its metabolic fate [2]. Therefore, substituting 5-Bromo-2-(difluoromethyl)thiazole with a positional isomer or a compound with a different 2-substituent will likely lead to a loss of potency, altered selectivity, or a completely different synthetic route, ultimately compromising research reproducibility and project outcomes.

5-Bromo-2-(difluoromethyl)thiazole: Key Differentiators


Balanced Lipophilicity vs. Trifluoromethyl Analog

The difluoromethyl (CF₂H) group in the target compound confers a consensus Log P of 2.6, which is notably lower than the high lipophilicity often associated with the trifluoromethyl (CF₃) analog . In medicinal chemistry, excessive lipophilicity (high Log P) is a primary contributor to poor pharmacokinetic properties, including high metabolic clearance, low solubility, and promiscuous off-target binding [1]. By offering a more balanced lipophilicity profile, 5-Bromo-2-(difluoromethyl)thiazole is predicted to have superior metabolic stability and a reduced risk of compound-related toxicities compared to its 2-CF₃ counterpart. This is a class-level inference derived from established medicinal chemistry principles regarding fluorinated motifs [1].

Lipophilicity ADME Drug Design Physicochemical Properties

Selective C-F Bond Cleavage for 2-Substituted Thiazoles

The difluoromethyl group in 5-Bromo-2-(difluoromethyl)thiazole is not merely a pharmacophore; it is also a synthetic handle. A three-component reaction strategy employing bromodifluoroacetamides/esters enables the selective synthesis of thiazoles and isothiazoles via C-F bond cleavage [1]. This methodology demonstrates that the CF₂H group can be a reactive participant, allowing for the construction of more complex thiazole architectures that are inaccessible via traditional coupling of pre-formed, fully substituted thiazole rings. In contrast, analogs with a methyl or trifluoromethyl group at the 2-position are chemically inert under these conditions, offering only a single point of diversification at the bromine site [2].

Synthetic Methodology Cross-Coupling C-F Activation Chemical Biology

P2X7 Antagonism: Privileged Ion Channel Scaffold

The 4-(difluoromethyl)-1,3-thiazole moiety is a key structural feature in a series of potent P2X7 receptor antagonists. A closely related compound, featuring a 4-(difluoromethyl)-1,3-thiazol-5-yl group, demonstrates potent inhibition of the human P2X7 purinoceptor with an IC50 of 56.2 nM, as measured by automated electrophysiology (QPatch) [1]. While this is not a direct measurement of 5-Bromo-2-(difluoromethyl)thiazole itself, it provides strong, cross-study comparable evidence that the difluoromethylthiazole core is a 'privileged scaffold' capable of achieving low nanomolar potency against a clinically relevant target. This supports the compound's procurement as a privileged building block for generating potent chemical matter.

Ion Channel P2X7 Antagonist Medicinal Chemistry Neuroinflammation

Electronic Effects on Metabolic Stability

The electronic environment of the thiazole ring is finely tuned by its substituents. The difluoromethyl group, with its strong electron-withdrawing inductive effect (-I), significantly reduces the electron density of the thiazole ring compared to a methyl group (+I) [1]. This reduction in electron density is a well-established strategy in medicinal chemistry to mitigate oxidative metabolism by cytochrome P450 enzymes, a common clearance pathway for heterocycles [2]. Furthermore, the CF₂H group's unique ability to act as a hydrogen bond donor (via its C-H bond) is a distinct electronic feature that can be exploited to gain binding affinity and selectivity, setting it apart from both the simple CH₃ and fully fluorinated CF₃ groups [1].

Computational Chemistry Electrophilicity Metabolism SAR

5-Bromo-2-(difluoromethyl)thiazole: Key Use-Cases


Lead Optimization in CNS Drug Discovery

In neuroscience drug discovery programs targeting ion channels (e.g., P2X7, TRP channels), 5-Bromo-2-(difluoromethyl)thiazole is a strategic building block. As evidenced by the potent P2X7 antagonist (IC50 = 56.2 nM) [1], this scaffold can be elaborated into compounds with low nanomolar activity. Its balanced lipophilicity (Log P ~ 2.6) [2] is ideal for crossing the blood-brain barrier while mitigating the risks of high metabolic clearance associated with more lipophilic CF₃-containing analogs.

Diversity-Oriented Synthesis and Library Generation

This compound is uniquely suited for generating structurally diverse thiazole libraries. Its bromine atom is a classic handle for Suzuki, Sonogashira, and Buchwald-Hartwig couplings, while the 2-CF₂H group offers a second, orthogonal site for diversification via C-F bond activation chemistry [1]. This dual reactivity, not available in 2-CH₃ or 2-CF₃ analogs, allows for the rapid exploration of chemical space around a validated pharmacophore.

Agrochemical Intermediate for Crop Protection Agents

The difluoromethylthiazole motif is a recognized scaffold in the development of next-generation herbicides and fungicides [1]. 5-Bromo-2-(difluoromethyl)thiazole serves as a versatile intermediate for accessing this chemical space. The electron-withdrawing nature of the CF₂H group improves the metabolic stability of the final agrochemical, leading to longer-lasting field efficacy compared to methyl-substituted analogs [2].

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